Cas no 366457-53-6 (2-Pyridinecarboximidamide,N-methyl-)
2-Pyridinecarboximidamide,N-methyl- Chemical and Physical Properties
Names and Identifiers
-
- 2-Pyridinecarboximidamide,N-methyl-
- 2-Pyridinecarboximidamide,N-methyl-(9CI)
- SCHEMBL22872697
- AKOS012483760
- EN300-3432243
- SCHEMBL10157708
- SCHEMBL2931559
- N-Methyl-2-pyridinecarboximidamide
- 366457-53-6
- N'-methylpyridine-2-carboximidamide
- DTXSID601297939
-
- Inchi: 1S/C7H9N3/c1-9-7(8)6-4-2-3-5-10-6/h2-5H,1H3,(H2,8,9)
- InChI Key: AOXRCUZMJRAEQZ-UHFFFAOYSA-N
- SMILES: N1C=CC=CC=1/C(/N)=N/C
Computed Properties
- Exact Mass: 135.07977
- Monoisotopic Mass: 135.079647300g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 131
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 51.3Ų
Experimental Properties
- PSA: 48.77
2-Pyridinecarboximidamide,N-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-3432243-0.05g |
N'-methylpyridine-2-carboximidamide |
366457-53-6 | 0.05g |
$768.0 | 2023-05-30 | ||
| Enamine | EN300-3432243-0.1g |
N'-methylpyridine-2-carboximidamide |
366457-53-6 | 0.1g |
$804.0 | 2023-05-30 | ||
| Enamine | EN300-3432243-0.25g |
N'-methylpyridine-2-carboximidamide |
366457-53-6 | 0.25g |
$840.0 | 2023-05-30 | ||
| Enamine | EN300-3432243-0.5g |
N'-methylpyridine-2-carboximidamide |
366457-53-6 | 0.5g |
$877.0 | 2023-05-30 | ||
| Enamine | EN300-3432243-1.0g |
N'-methylpyridine-2-carboximidamide |
366457-53-6 | 1g |
$914.0 | 2023-05-30 | ||
| Enamine | EN300-3432243-2.5g |
N'-methylpyridine-2-carboximidamide |
366457-53-6 | 2.5g |
$1791.0 | 2023-05-30 | ||
| Enamine | EN300-3432243-5.0g |
N'-methylpyridine-2-carboximidamide |
366457-53-6 | 5g |
$2650.0 | 2023-05-30 | ||
| Enamine | EN300-3432243-10.0g |
N'-methylpyridine-2-carboximidamide |
366457-53-6 | 10g |
$3929.0 | 2023-05-30 | ||
| Enamine | EN300-1254406-0.25g |
N'-methylpyridine-2-carboximidamide |
366457-53-6 | 95.0% | 0.25g |
$840.0 | 2025-03-18 | |
| Enamine | EN300-1254406-1.0g |
N'-methylpyridine-2-carboximidamide |
366457-53-6 | 95.0% | 1.0g |
$914.0 | 2025-03-18 |
2-Pyridinecarboximidamide,N-methyl- Related Literature
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
Additional information on 2-Pyridinecarboximidamide,N-methyl-
Comprehensive Overview of 2-Pyridinecarboximidamide,N-methyl- (CAS No. 366457-53-6): Properties, Applications, and Research Insights
2-Pyridinecarboximidamide,N-methyl- (CAS No. 366457-53-6) is a specialized organic compound belonging to the pyridine derivative family. Its molecular structure features a pyridine ring substituted with a N-methylcarboximidamide group, making it a valuable intermediate in pharmaceutical and agrochemical research. The compound's unique imidamide functionality has garnered attention for its potential in drug discovery, particularly in modulating enzyme activity and receptor binding.
In recent years, the demand for pyridine-based compounds like 2-Pyridinecarboximidamide,N-methyl- has surged due to their versatility in synthesizing heterocyclic scaffolds. Researchers frequently search for "pyridine derivatives in medicinal chemistry" or "CAS 366457-53-6 applications," reflecting its relevance in developing targeted therapies. This compound's N-methyl modification enhances its metabolic stability, a critical factor in optimizing bioavailability—a trending topic in AI-driven drug design.
The synthesis of 2-Pyridinecarboximidamide,N-methyl- typically involves nucleophilic substitution or condensation reactions, with yields optimized through catalytic methods. Analytical techniques such as HPLC and NMR spectroscopy are employed to verify purity, addressing common queries like "how to characterize pyridine derivatives." Its solubility profile (moderate in polar solvents) makes it suitable for high-throughput screening, aligning with industry demands for fragment-based drug discovery.
Beyond pharmaceuticals, 366457-53-6 is explored in material science for designing ligands in coordination chemistry. Searches for "pyridine ligands for metal complexes" highlight its role in developing catalysts and sensors. Environmental considerations are also pivotal; studies focus on its biodegradation pathways, responding to queries like "green chemistry approaches for pyridine synthesis."
Future research directions for 2-Pyridinecarboximidamide,N-methyl- may include structure-activity relationship (SAR) studies and computational modeling, leveraging machine learning to predict novel applications. Its patent landscape reveals growing IP filings, particularly in kinase inhibitor development—a hotspot in oncology research. This underscores the compound's potential to address unmet medical needs while adhering to sustainable synthesis principles.
366457-53-6 (2-Pyridinecarboximidamide,N-methyl-) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)